molecular formula C12H19N3O B1419334 1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide CAS No. 1087792-06-0

1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide

Cat. No. B1419334
M. Wt: 221.3 g/mol
InChI Key: LIRIWSUNPZLBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide, also known as MPP, is a chemical compound that has shown great potential in scientific research. MPP is a heterocyclic compound with a fused pyrrole and pyrazine ring system. It has a molecular formula of C12H16N4O and a molecular weight of 232.28 g/mol.

Scientific Research Applications

Alkaloids from Mangrove-Derived Actinomycete

A study identified various alkaloids, including pyrrolo[1,2-a]pyrazine derivatives, from the fermentation broth of the endophytic actinomycetes, Jishengella endophytica 161111. These compounds exhibited activity against the influenza A virus subtype H1N1, highlighting the potential of pyrrolo[1,2-a]pyrazine derivatives in antiviral research (Wang et al., 2014).

Heterocyclic System Synthesis

Research on the synthesis of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones explored their potential in creating novel heterocyclic systems. This study contributes to the broader understanding of the chemical properties and applications of pyrrolo[1,2-a]pyrazine derivatives (Mokrov et al., 2011).

Pyrrolotriazepine Derivatives

A study focused on the design and synthesis of pyrrolotriazepine derivatives, which included pyrrolo[1,2-a]pyrazine variants. This research has implications for the development of new compounds with potential applications in various fields of chemistry and pharmacology (Menges et al., 2013).

Anxiolytic Effect Study

The anxiolytic effect of pyrrolo[1,2-a]pyrazine ligands was investigated, demonstrating the potential of these compounds in neuropharmacological research and drug development (Yarkova et al., 2019).

Crystal Structure Analysis

A study on the crystal structure of a metal-organic framework containing pyrazine-2-carboxamide, a related compound, offers insights into the structural characteristics and potential applications of pyrrolo[1,2-a]pyrazine derivatives in materials science (Cati & Stoeckli-Evans, 2014).

properties

IUPAC Name

1-methyl-N-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8(2)14-12(16)11-5-4-10-9(3)13-6-7-15(10)11/h4-5,8-9,13H,6-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRIWSUNPZLBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Reactant of Route 2
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Reactant of Route 3
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Reactant of Route 4
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Reactant of Route 6
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.